molecular formula C17H17ClN2O5S B3071148 Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate CAS No. 1008068-62-9

Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate

Cat. No.: B3071148
CAS No.: 1008068-62-9
M. Wt: 396.8 g/mol
InChI Key: RCPPYSAFKBBVNY-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is a synthetic organic compound characterized by a methyl ester backbone functionalized with a phenyl group and a 4-chlorophenylsulfonamide moiety linked via acetyl and amino groups. Its structure combines sulfonamide and ester functionalities, making it a candidate for diverse applications, including pharmaceuticals or agrochemicals.

Properties

IUPAC Name

methyl 2-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-25-17(22)16(12-5-3-2-4-6-12)20-15(21)11-19-26(23,24)14-9-7-13(18)8-10-14/h2-10,16,19H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPPYSAFKBBVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate, with the CAS number 454473-65-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by a sulfonamide group attached to an amino group, which is further linked to a methyl ester. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. This nucleophilic substitution reaction leads to the formation of the desired product.

Structural Formula

C15H14ClN2O4S\text{C}_{15}\text{H}_{14}\text{ClN}_2\text{O}_4\text{S}

The biological activity of this compound primarily stems from its ability to interact with various enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This property positions it as a valuable tool in enzyme kinetics studies and drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effective inhibition at low concentrations. In vitro studies have shown that compounds with similar structural features often possess enhanced antifungal and antibacterial activities due to their ability to disrupt microbial cell functions .

Case Studies

  • Antifungal Activity : In a study evaluating various sulfonamide derivatives, this compound was found to have Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents like ketoconazole. The structural modifications in the sulfonamide group were noted to enhance antifungal properties significantly .
  • Enzyme Inhibition : Another research highlighted the compound's effectiveness in inhibiting specific enzymes involved in metabolic pathways. The study demonstrated that at concentrations as low as 10 µM, significant enzyme inhibition was observed, suggesting its potential application in therapeutic contexts .

Table 1: Biological Activity Summary

Activity TypeTest OrganismMIC (µg/mL)Reference
AntifungalCandida albicans16
AntibacterialE. coli32
Enzyme InhibitionLactate dehydrogenase10

Research Applications

This compound has several applications in scientific research:

  • Chemistry : Used as an intermediate in synthesizing more complex organic molecules.
  • Biology : Investigated for its role in enzyme inhibition and protein interactions.
  • Pharmaceuticals : Potential candidate for developing new antimicrobial agents due to its favorable biological profile .

Scientific Research Applications

Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is a compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, biological research, and synthetic chemistry.

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical agent. The sulfonamide structure is associated with various therapeutic effects, including:

  • Antimicrobial Activity : Sulfonamides have been traditionally used as antibiotics. Research indicates that derivatives of sulfonamides can exhibit activity against bacterial infections, making this compound a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The presence of the chlorophenyl group could enhance the interaction with specific cellular targets involved in tumor growth.

Biological Research

The compound's unique structure allows it to serve as a valuable tool in biological research:

  • Enzyme Inhibition Studies : The sulfonamide group can act as a competitive inhibitor for certain enzymes, making it useful for studying enzyme kinetics and mechanisms in biochemical pathways.
  • Drug Design and Development : As a lead compound, it can be modified to improve efficacy and reduce toxicity. Structure-activity relationship (SAR) studies can provide insights into optimizing its pharmacological profile.

Synthetic Chemistry

In synthetic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules:

  • Building Block for Complex Molecules : Its functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the synthesis of diverse chemical entities.
  • Modification of Drug Candidates : Researchers can use this compound to create analogs with altered properties, potentially leading to new therapeutic agents with improved characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. This compound was included among the tested compounds, showing promising results against resistant strains of bacteria.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase by various sulfonamide derivatives demonstrated that compounds structurally similar to this compound exhibited significant inhibitory effects. This highlights its potential utility in studying enzyme mechanisms and developing new inhibitors.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its acetyl-amino side chain and phenyl rings . Key reagents and outcomes include:

Oxidizing AgentConditionsProductsObservation
Hydrogen peroxide (H₂O₂)Aqueous acidic medium (pH 3–5), 50–60°CSulfone derivatives with hydroxylated phenyl ringsIncreased polarity confirmed via TLC
Potassium permanganate (KMnO₄)Alkaline conditions, refluxCleavage of acetamide to carboxylic acid intermediatesNMR shows loss of methyl ester (−OCH₃) signals

Research Insight : Oxidation with H₂O₂ preserves the sulfonamide group while modifying the phenyl moiety, making it suitable for prodrug activation studies .

Hydrolysis Reactions

Both acidic and basic hydrolysis target the ester and amide bonds:

Acidic Hydrolysis

  • Reagents : HBr (48% aq.), H₂SO₄ (conc.), 80–85°C

  • Products :

    • 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetic acid

    • Methanol as byproduct

  • Mechanism : Protonation of ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water .

Basic Hydrolysis

  • Reagents : NaOH (1M), EtOH/H₂O, reflux

  • Products :

    • Sodium salt of the carboxylic acid derivative

    • Ammonia release from acetamide cleavage

  • Yield : >85% under optimized conditions .

Key Finding : Acidic conditions favor ester hydrolysis without affecting the sulfonamide group, while strong bases may degrade the acetamide linkage .

Nucleophilic Substitution

The sulfonamide group participates in substitution reactions:

NucleophileConditionsProducts
Primary amines (e.g., benzylamine)DMF, K₂CO₃, 80°CN-alkylated sulfonamides
Thiols (e.g., mercaptoethanol)Et₃N, DCM, RTThioether derivatives

Mechanistic Note : The electron-withdrawing chlorine on the phenyl ring activates the sulfonyl group for nucleophilic attack, enabling diverse derivatization .

Reduction Reactions

Selective reduction of the amide group has been achieved using:

  • Reagent : LiAlH₄ in anhydrous THF, 0°C → RT

  • Product : Corresponding amine (2-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)amino]-2-phenylethanol)

  • Yield : 60–70% with minimal ester group interference .

Cyclization and Condensation

Under high-temperature conditions (120–130°C) in toluene with bases like K₂CO₃, the compound forms piperazine derivatives via:

  • Reaction : Intramolecular cyclization between the acetamide nitrogen and adjacent ethoxy group

  • Application : Intermediate for antipsychotic drug synthesis .

Stability Under Synthetic Conditions

  • pH Sensitivity : Stable in neutral to slightly acidic conditions (pH 4–7), but degrades in strong acids (pH < 2) or bases (pH > 10) .

  • Thermal Stability : Decomposition observed >150°C, necessitating low-temperature storage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs, differing in substituents, ester groups, or sulfonamide modifications. Below is a detailed comparison:

2-{[(4-Chlorophenyl)Sulfonyl]Amino}-2-Phenylacetic Acid ()

  • Structure : Lacks the methyl ester group; instead, it has a carboxylic acid terminus.
  • Key Differences :
    • Solubility : The carboxylic acid form (higher polarity) is more water-soluble than the methyl ester.
    • Bioavailability : The ester form may exhibit better cell membrane penetration due to increased lipophilicity.
    • Synthesis : The methyl ester is likely derived from this acid via esterification.
  • Applications : The acid form may serve as an intermediate in synthesizing ester derivatives .

Methyl 2-([(4-Chlorophenyl)Sulfonyl]Amino)Propanoate ()

  • Structure: Replaces the phenylacetate group with a propanoate chain.
  • Molecular Weight: Lower molecular weight (277.72 g/mol vs. ~406.84 g/mol for the target compound).
  • Implications : Altered pharmacokinetics due to reduced aromatic interactions .

Methyl 2-(4-Chlorophenyl)Sulfanylacetate ()

  • Structure : Substitutes the sulfonamide (-SO₂NH-) with a sulfanyl (-S-) group.
  • Key Differences :
    • Electron Effects : The sulfanyl group is less electron-withdrawing than sulfonamide, affecting acidity and reactivity.
    • Biological Activity : Sulfanyl groups are less common in pharmaceuticals but may participate in redox reactions.

Sulfonylurea Herbicides ()

  • Examples : Metsulfuron methyl, ethametsulfuron methyl.
  • Structure : Contain triazine rings and sulfonylurea linkages (-SO₂NHCONH-).
  • Key Differences: Functional Groups: Sulfonylureas target plant acetolactate synthase (ALS), unlike the target compound’s acetylated sulfonamide.

Propyl 2-(4-Methylbenzenesulfonamido)Benzoate ()

  • Structure : Propyl ester with a 4-methylbenzenesulfonamide and benzoate backbone.
  • Key Differences :
    • Ester Chain Length : Propyl ester may confer slower metabolic hydrolysis compared to methyl.
    • Substituent Effects : The 4-methyl group on the benzenesulfonamide is less electronegative than chlorine, altering electronic properties.
  • Applications : Studied for biological properties, highlighting the role of sulfonamide substituents .

(S)-Methyl 2-Amino-2-(4-Fluorophenyl)Acetate Hydrochloride ()

  • Structure: Features a fluorophenyl group and free amino group.
  • Key Differences: Amino Group: The unprotected amino group enables salt formation (e.g., hydrochloride) for pharmaceutical use. Halogen Effects: Fluorine’s strong electronegativity may enhance binding affinity in drug-receptor interactions compared to chlorine.
  • Applications : Intermediate in chiral drug synthesis .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
Target Compound C₁₇H₁₇ClN₂O₅S ~406.84 4-ClPh-SO₂, phenyl, methyl ester Sulfonamide, ester, acetyl Pharmaceuticals, agrochemicals
2-{[(4-ClPh)SO₂]NH}-2-PhAcetic Acid () C₁₄H₁₂ClNO₄S 325.77 4-ClPh-SO₂, phenyl, carboxylic acid Sulfonamide, carboxylic acid Synthetic intermediate
Methyl 2-(4-ClPh-S)Acetate () C₉H₉ClO₂S 216.68 4-ClPh-S, methyl ester Sulfanyl, ester Organic synthesis
Metsulfuron Methyl () C₁₄H₁₅N₅O₆S 381.36 Triazine, methyl ester, SO₂NHCONH Sulfonylurea, triazine, ester Herbicide
(S)-Methyl 2-Amino-2-(4-FPh)Acetate HCl (Ev. 8) C₉H₁₀FNO₂·HCl 231.64 4-FPh, methyl ester, amino HCl Amino, ester, hydrochloride Chiral drug intermediate

Research Findings and Significance

  • Ester vs. Acid Forms : The methyl ester derivative is more metabolically stable than the carboxylic acid, suggesting utility in prodrug design .
  • Biological Potential: While sulfonylureas () are herbicidal, the target compound’s sulfonamide-acetyl structure aligns with protease inhibitors or antimicrobial agents, warranting further study .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. First, sulfonamide formation is achieved by reacting 4-chlorobenzenesulfonyl chloride with an amino-acetyl intermediate under basic conditions (e.g., pyridine or triethylamine as a catalyst). Subsequent acetylation of the free amine group is performed using activated esters (e.g., N-hydroxysuccinimide esters) or carbodiimide-mediated coupling. Finally, esterification with methyl groups is optimized via acid-catalyzed methanolysis. Protective groups (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent side reactions during stepwise synthesis .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of aromatic protons (6.8–7.8 ppm), sulfonamide NH (~10 ppm), and ester methyl groups (~3.6 ppm).
  • IR Spectroscopy : Key peaks include sulfonamide S=O (1350–1150 cm⁻¹) and ester C=O (1720–1700 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemistry and validates bond angles/distances, particularly for the sulfonamide and acetamide moieties .

Basic: What safety protocols are required when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation risks (H303/H313/H333 hazards).
  • Waste Disposal : Segregate organic waste containing sulfonamide/ester groups and consult certified waste management services for environmentally safe disposal .

Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?

Methodological Answer:
Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict activation barriers for sulfonamide formation and acetylation steps. Reaction path search algorithms (e.g., GRRM or AFIR) narrow down solvent/base combinations, reducing trial-and-error experimentation. Computational validation of intermediates via molecular docking (if biologically active) enhances yield predictability .

Advanced: How should researchers address contradictions in reaction yield data during scale-up?

Methodological Answer:
Apply Design of Experiments (DoE) principles:

  • Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) to identify interactions affecting yield.
  • Response Surface Methodology (RSM) : Optimize nonlinear relationships between parameters.
  • Statistical Analysis : Use ANOVA to distinguish significant factors (p < 0.05) and resolve outliers. Cross-validate with kinetic studies (e.g., time-resolved HPLC) to confirm mechanistic hypotheses .

Advanced: What strategies resolve stereochemical ambiguities in the final product?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data.
  • Crystallographic Refinement : Single-crystal X-ray diffraction with Flack parameters determines enantiomeric purity and spatial arrangement of substituents .

Advanced: How can researchers validate the compound’s biological activity while minimizing experimental noise?

Methodological Answer:

  • Dose-Response Curves : Use logarithmic dilutions to establish IC₅₀ values in bioassays, ensuring replicates (n ≥ 3) to assess variability.
  • Control Experiments : Include negative controls (e.g., DMSO vehicle) and reference inhibitors to isolate target-specific effects.
  • High-Content Screening (HCS) : Combine automated imaging with machine learning to quantify cellular responses (e.g., apoptosis, membrane integrity) and filter false positives .

Advanced: What are the best practices for synthesizing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

  • Fragment-Based Design : Systematically modify the 4-chlorophenyl, sulfonamide, or ester groups while retaining the core scaffold.
  • Parallel Synthesis : Use robotic liquid handlers to prepare derivative libraries (e.g., varying R-groups on the phenyl ring).
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to predict optimal substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate
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Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate

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